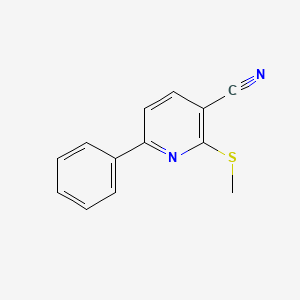
2-(Methylsulfanyl)-6-phenylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Medicinal Chemistry
2-(Methylsulfanyl)-6-phenylnicotinonitrile: has shown potential in medicinal chemistry, particularly in the synthesis of antimicrobial agents . Compounds derived from it have been evaluated for their efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria , as well as fungi . These derivatives exhibit moderate antimicrobial activity, suggesting their utility in developing new therapeutic agents.
Materials Science
In materials science, derivatives of 2-(Methylsulfanyl)-6-phenylnicotinonitrile are used to create molecular switches . These switches are essential components of molecular electronic devices, capable of performing logical and arithmetic operations, which are fundamental in the development of molecular logic gates .
Environmental Science
The compound’s derivatives are being explored for their role in environmental science . Research has indicated their potential in the treatment of diseases like COVID-19, where they show binding affinity to pathogenic proteins of the virus, suggesting a possible impact on the pathophysiology of the disease .
Biotechnology
In biotechnology, 2-(Methylsulfanyl)-6-phenylnicotinonitrile is part of the study for the bio-production of gaseous alkenes . These alkenes are crucial as precursor molecules for various industrially significant compounds, and the compound’s derivatives play a role in optimizing production processes .
Pharmacology
Pharmacological applications include the synthesis of 1,4-dihydropyrimidines derivatives , which have been tested for their analgesic activity. Some derivatives have shown promising results in inhibiting cyclooxygenase (COX-2), an enzyme involved in inflammatory reactions, indicating their potential as analgesic agents .
Analytical Methods
2-(Methylsulfanyl)-6-phenylnicotinonitrile: and its derivatives are also relevant in analytical methods. They are used in density functional theory (DFT) studies to understand the structures, reactivity, and spectroscopic properties of related compounds, which is crucial for developing new analytical techniques .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methylsulfanyl-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c1-16-13-11(9-14)7-8-12(15-13)10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEMFLGUVGTNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=N1)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, N-[(1S)-1-methyl-2-[(2-methyl-6-nitrobenzoyl)(2-methylphenyl)amino]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B2871945.png)
![2-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(2-hydroxypropan-2-yl)triazol-4-yl]propan-2-ol](/img/structure/B2871947.png)

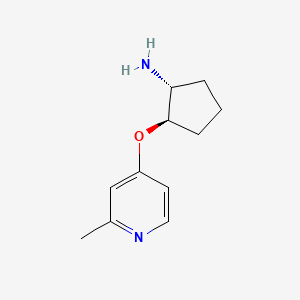
![(4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2871950.png)

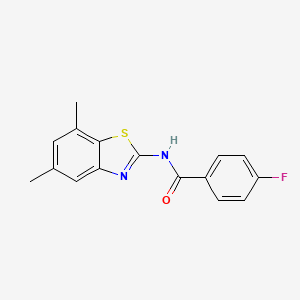
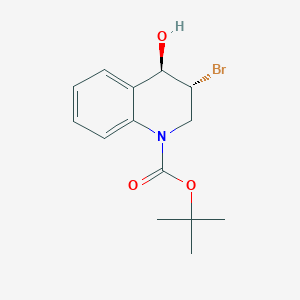
![6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2871957.png)

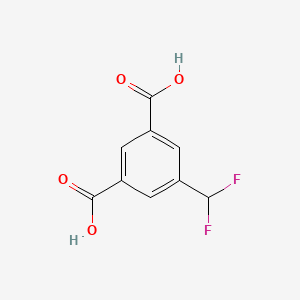

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide](/img/structure/B2871965.png)
![3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2871968.png)